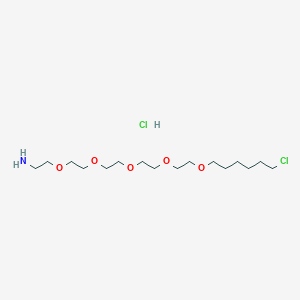

NH2-PEG5-C6-Cl hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34ClNO5.ClH/c17-5-3-1-2-4-7-19-9-11-21-13-15-23-16-14-22-12-10-20-8-6-18;/h1-16,18H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKUCKDNLCSCEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCOCCOCCOCCOCCOCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35Cl2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to NH2-PEG5-C6-Cl Hydrochloride: A Heterobifunctional Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG5-C6-Cl hydrochloride (CAS: 2241669-16-7) is a specialized, high-purity heterobifunctional linker designed for advanced applications in chemical biology and drug discovery.[1][2] Structurally, it consists of a primary amine (NH2) terminus and a chloroalkane (Cl) terminus, separated by a flexible spacer containing five polyethylene (B3416737) glycol (PEG) units and a six-carbon alkyl chain (C6).[2] This unique architecture makes it an essential building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3]

PROTACs are innovative molecules that co-opt the body's natural cellular disposal machinery—the ubiquitin-proteasome system—to selectively tag and degrade specific target proteins associated with disease.[4][5] The linker is a critical component of a PROTAC, connecting a ligand that binds the target protein to another ligand that recruits an E3 ubiquitin ligase.[4][6] The properties of the linker, such as its length, flexibility, and hydrophilicity, are pivotal in determining the efficacy of the final PROTAC molecule.[6][7] The PEG component of this compound imparts increased hydrophilicity and solubility, which can enhance the pharmacokinetic properties of the resulting PROTAC.[4][5] The terminal amine and alkyl chloride groups provide versatile chemical handles for sequential, directional conjugation to the two respective ligands.[6]

Physicochemical and Technical Properties

The quantitative data for this compound are summarized below, providing key specifications for its use in experimental design and synthesis.

| Property | Value | Source(s) |

| CAS Number | 2241669-16-7 | [1][2][3] |

| Molecular Formula | C₁₆H₃₅Cl₂NO₅ | [2][3] |

| Molecular Weight | 392.36 g/mol | [2][3] |

| IUPAC Name | 21-chloro-3,6,9,12,15-pentaoxahenicosan-1-amine hydrochloride | |

| SMILES | NCCOCCOCCOCCOCCOCCCCCCCl.[H]Cl | [2][3] |

| Appearance | Colorless to off-white liquid, viscous liquid, or solid | [3] |

| Purity | ≥97% | [2] |

| Solubility | DMSO: ≥ 250 mg/mL (637.17 mM) | [3] |

| Storage Conditions | -20°C, store in a sealed container, protect from moisture | [2][3] |

| Shipping Conditions | Room temperature (continental US) | [2][3] |

Core Application: Synthesis of PROTACs

The primary application of this compound is as a linker in the modular synthesis of PROTACs.[1][3] Its heterobifunctional nature allows for a two-step conjugation process:

-

Amine Terminus (NH2): The primary amine is typically reacted with a carboxylic acid on a target protein ligand (or "warhead") via amide bond formation. This reaction is one of the most common and reliable methods for linker conjugation in PROTAC synthesis.[6]

-

Alkyl Chloride Terminus (Cl): The terminal chloride serves as an electrophile for nucleophilic substitution. It is commonly reacted with a nucleophilic site (such as an amine or phenol) on the E3 ligase ligand (e.g., derivatives of pomalidomide (B1683931) or VHL ligands).[6]

The combined PEG and alkyl chain provides the necessary length and flexibility to allow the two ends of the PROTAC to bind their respective protein partners simultaneously, facilitating the formation of a stable and productive ternary complex (Target Protein—PROTAC—E3 Ligase).[4][6]

Experimental Protocols

While specific protocols are highly dependent on the substrates (target ligand and E3 ligase ligand), the following section details a general, representative methodology for incorporating this linker into a PROTAC scaffold.

Method 1: Amide Coupling of the Amine Terminus

This protocol describes the conjugation of the NH2-PEG5-C6-Cl linker to a target protein ligand containing a carboxylic acid functional group.

Materials:

-

This compound (Linker)

-

Target Protein Ligand with a carboxylic acid (Ligand-COOH)

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Non-nucleophilic organic base (e.g., DIPEA, Et3N)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolution: In a dry reaction flask under an inert atmosphere, dissolve the Ligand-COOH (1.0 eq) in anhydrous DMF.

-

Activation: Add the coupling reagent HATU (1.1 eq) and the base DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Linker Addition: In a separate vial, dissolve this compound (1.2 eq) in a minimum amount of anhydrous DMF. Add DIPEA (1.2 eq) to neutralize the hydrochloride salt and free the primary amine.

-

Coupling Reaction: Add the linker solution dropwise to the activated Ligand-COOH mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by an appropriate analytical method, such as LC-MS or TLC, until the starting material is consumed.

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or another suitable organic solvent.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product (Ligand-Linker intermediate) using flash column chromatography (e.g., silica (B1680970) gel with a gradient of methanol (B129727) in dichloromethane) to obtain the pure intermediate.

-

The resulting product, Ligand-NH-PEG5-C6-Cl, is now ready for the second conjugation step involving the alkyl chloride terminus and the E3 ligase ligand.

Visualizations: Pathways and Workflows

PROTAC Mechanism of Action

The ultimate biological pathway leveraged by a PROTAC synthesized with this linker is the Ubiquitin-Proteasome System. The diagram below illustrates this catalytic cycle.

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthetic Workflow Diagram

This diagram outlines the logical steps for synthesizing a complete PROTAC molecule using the this compound linker.

Caption: Two-step synthetic workflow for PROTAC synthesis.

References

- 1. amsbio.com [amsbio.com]

- 2. chemscene.com [chemscene.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. precisepeg.com [precisepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: NH2-PEG5-C6-Cl Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of NH2-PEG5-C6-Cl hydrochloride, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1][2][3] This document is intended to serve as a key resource for researchers and scientists in the fields of chemical biology and drug discovery.

Core Physicochemical Data

The precise molecular weight and formula are critical parameters for a range of experimental procedures, including stoichiometric calculations for conjugation reactions, preparation of stock solutions, and analytical characterization. The data for both the hydrochloride salt and the free base form are presented below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₆H₃₅Cl₂NO₅ | 392.36 |

| NH2-PEG5-C6-Cl (Free Base) | C₁₆H₃₄ClNO₅ | 355.90 |

Note: The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[4]

Experimental Protocols

Accurate preparation of stock solutions is fundamental to the reproducibility of experimental results. Below is a standard protocol for the preparation of a stock solution of this compound.

Protocol: Preparation of a 10 mM Stock Solution

-

Materials:

-

This compound (MW: 392.36 g/mol )

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Tare a sterile microcentrifuge tube on the analytical balance.

-

Carefully weigh out 3.92 mg of this compound into the tared tube.

-

Add 1 mL of DMSO to the microcentrifuge tube containing the compound.

-

Cap the tube securely and vortex thoroughly until the solid is completely dissolved.

-

Visually inspect the solution to ensure there are no undissolved particulates.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from moisture.[1]

-

Molecular Structure and Connectivity

The structure of NH2-PEG5-C6-Cl consists of three key components: a primary amine for conjugation, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal chloroalkane. This arrangement allows for its use as a heterobifunctional linker.

Caption: Structural components of the NH2-PEG5-C6-Cl linker.

References

An In-depth Technical Guide to the Solubility and Stability of NH2-PEG5-C6-Cl Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of NH2-PEG5-C6-Cl hydrochloride, a bifunctional linker commonly used in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Understanding these core physicochemical properties is critical for ensuring the quality, efficacy, and shelf-life of resulting drug candidates. This document details the factors influencing its solubility and stability, presents expected quantitative data, and provides detailed experimental protocols for in-house verification.

Core Concepts: Solubility and Stability

This compound is comprised of three key structural features that dictate its chemical behavior: a primary amine (in its hydrochloride salt form), a polyethylene (B3416737) glycol (PEG) spacer, and a primary alkyl chloride.

-

Solubility: The presence of the hydrophilic PEG chain and the ionizable amine hydrochloride salt are expected to confer good aqueous solubility.[1][2] PEG linkers increase the water solubility of molecules to which they are attached, which can improve cell permeability and oral absorption.[3][4] The hydrochloride salt form further enhances water solubility and stability compared to the free base form.

-

Stability: The molecule's stability is primarily influenced by the PEG backbone and the terminal alkyl chloride. The ether linkages within the PEG chain are generally stable under typical experimental conditions.[3] However, the primary alkyl chloride presents a potential liability, as it is susceptible to nucleophilic substitution reactions, most notably hydrolysis in aqueous environments.[5][6]

Quantitative Data Summary

While specific experimental data for this compound is not widely published, the following tables provide estimated and typical values based on the physicochemical properties of its constituent parts and structurally similar molecules. These values should serve as a baseline for experimental design and can be confirmed using the protocols outlined in this guide.

Table 1: Estimated Solubility of this compound

| Solvent | Estimated Solubility | Method |

| Water (pH 7.4) | > 50 mg/mL | Thermodynamic Solubility Assay |

| Phosphate-Buffered Saline (PBS) | > 50 mg/mL | Thermodynamic Solubility Assay |

| Dimethyl Sulfoxide (DMSO) | > 100 mg/mL | Thermodynamic Solubility Assay |

| Ethanol | > 50 mg/mL | Thermodynamic Solubility Assay |

Table 2: Stability Profile of this compound

| Condition | Parameter | Estimated Value/Observation | Method |

| Solid State | Shelf-life (-20°C, dry) | > 1 year | Long-Term Stability Study |

| Shelf-life (25°C/60% RH) | 3-6 months | Accelerated Stability Study | |

| Aqueous Solution (pH 7.4, 25°C) | Hydrolysis Half-life (t½) | 24 - 72 hours | HPLC-Based Stability Indicating Assay |

| Aqueous Solution (pH 5.0, 25°C) | Hydrolysis Half-life (t½) | > 1 week | HPLC-Based Stability Indicating Assay |

| Aqueous Solution (pH 9.0, 25°C) | Hydrolysis Half-life (t½) | < 12 hours | HPLC-Based Stability Indicating Assay |

Experimental Protocols

To enable researchers to determine the precise solubility and stability of their specific batch of this compound, the following detailed experimental protocols are provided.

Protocol for Thermodynamic Solubility Determination

This protocol determines the equilibrium solubility of the compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, PBS, DMSO, ethanol) in a glass vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Separation of Undissolved Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes or filter through a 0.22 µm syringe filter to separate the undissolved solid.

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent. Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC with a suitable detector (e.g., UV, ELSD, or CAD).

-

Calculation: The determined concentration represents the thermodynamic solubility.

Protocol for Stability Assessment using a Stability-Indicating HPLC Method

This protocol assesses the stability of the compound in solution over time by monitoring its degradation.

Methodology:

-

Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products (e.g., the corresponding alcohol from hydrolysis). A reverse-phase C18 column with a gradient elution of water and acetonitrile (B52724) containing a small amount of acid (e.g., 0.1% formic acid) is a common starting point.

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, subject the compound to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress).

-

Stability Study Setup:

-

Prepare solutions of this compound at a known concentration in the desired buffers (e.g., pH 5.0, 7.4, and 9.0).

-

Store the solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each solution and analyze it by the validated HPLC method.

-

Data Analysis:

-

Calculate the percentage of the remaining intact compound at each time point relative to the initial concentration (time 0).

-

Plot the natural logarithm of the concentration of the intact compound versus time. For a first-order degradation process, the plot will be linear.

-

The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

-

The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of this compound.

Caption: Factors influencing the solubility and stability of this compound.

Caption: Workflow for thermodynamic solubility determination.

Caption: Workflow for stability analysis via HPLC.

Conclusion

This compound is a valuable chemical tool in drug discovery, particularly for the synthesis of PROTACs. Its solubility is generally high in aqueous and common organic solvents due to the PEG spacer and hydrochloride salt. The primary stability concern is the hydrolysis of the alkyl chloride group, a reaction that is dependent on pH and temperature. The provided protocols and estimated data serve as a robust starting point for researchers to accurately characterize and handle this important linker, ensuring the generation of reliable and reproducible data in their drug development endeavors.

References

An In-depth Technical Guide to NH2-PEG5-C6-Cl Hydrochloride for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate specific proteins of interest (POIs). These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism offers a powerful alternative to traditional small-molecule inhibitors.

The linker component is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability. Polyethylene glycol (PEG) chains are among the most common motifs incorporated into PROTAC linkers due to their ability to enhance aqueous solubility and provide conformational flexibility.

This technical guide focuses on the application of NH2-PEG5-C6-Cl hydrochloride , a bifunctional PEG-based linker, in the synthesis of PROTACs. We will provide a detailed overview of its properties, comprehensive experimental protocols for its use, and visualizations of relevant biological and synthetic pathways.

Properties of this compound

This compound is a versatile linker molecule featuring a primary amine on one end and a chloroalkane on the other, connected by a PEG5 spacer. The hydrochloride salt form generally offers improved water solubility and stability compared to the free base.

| Property | Value |

| IUPAC Name | 21-chloro-3,6,9,12,15-pentaoxahenicosan-1-amine hydrochloride[1] |

| Molecular Formula | C₁₆H₃₅Cl₂NO₅[2] |

| Molecular Weight | 392.36 g/mol [2] |

| Appearance | Liquid, viscous liquid, or solid[1] |

| Purity | ≥97%[1][2] |

| Storage Conditions | -20°C, sealed, away from moisture[2] |

PROTAC Synthesis Strategy using this compound

The bifunctional nature of this compound allows for a sequential, two-step conjugation strategy to synthesize a PROTAC. This typically involves:

-

Amide Bond Formation: The primary amine of the linker is coupled with a carboxylic acid functionality on either the POI ligand or the E3 ligase ligand. This reaction is commonly facilitated by peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

-

Nucleophilic Substitution: The terminal chloro group of the linker-ligand intermediate then reacts with a nucleophilic group (e.g., a phenol, amine, or thiol) on the second ligand to complete the PROTAC structure. This reaction is often performed in the presence of a base such as potassium carbonate.

The order of these steps can be interchanged depending on the specific functionalities present on the POI and E3 ligase ligands.

PROTAC Synthesis Workflow

Detailed Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific properties of the ligands being used.

Protocol 1: Amide Coupling of a Carboxylic Acid-Functionalized Ligand to NH2-PEG5-C6-Cl

This protocol describes the formation of an amide bond between a ligand containing a carboxylic acid and the primary amine of the linker.

Materials:

-

Carboxylic acid-functionalized ligand (Ligand-COOH)

-

This compound

-

HATU

-

DIPEA

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard glassware for organic synthesis under an inert atmosphere (e.g., Argon or Nitrogen)

-

Magnetic stirrer and stir bar

-

Reaction monitoring tools (TLC or LC-MS)

-

Purification system (e.g., flash column chromatography or preparative HPLC)

Procedure:

-

Under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add DIPEA (1.1 eq) to neutralize the hydrochloride salt.

-

Add the solution of the linker to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 2-12 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the linker-ligand intermediate.

Protocol 2: Nucleophilic Substitution to Form the Final PROTAC

This protocol details the coupling of the chloro-terminated linker-ligand intermediate with a second ligand containing a nucleophilic group.

Materials:

-

Chloro-terminated linker-ligand intermediate from Protocol 1

-

Nucleophile-containing ligand (Ligand-XH, where X is O, N, S)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stir bar

-

Reaction monitoring tools (TLC or LC-MS)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Dissolve the chloro-terminated linker-ligand intermediate (1.0 eq) and the nucleophile-containing ligand (1.2 eq) in anhydrous DMF.

-

Add potassium carbonate (3.0 eq) to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter to remove the base.

-

Dilute the filtrate with water and extract the product with a suitable organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final PROTAC using preparative HPLC.

Example Signaling Pathway: BRD4 Degradation

Bromodomain-containing protein 4 (BRD4) is a well-studied epigenetic reader and a high-value target in oncology. PROTACs that induce the degradation of BRD4 have shown potent anti-cancer activity. The degradation of BRD4 leads to the downregulation of key oncogenes, most notably c-MYC, and subsequently induces cell cycle arrest and apoptosis.

BRD4 Degradation Pathway

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its bifunctional nature allows for a straightforward and modular approach to connect a wide variety of POI and E3 ligase ligands. The inclusion of a PEG5 spacer can impart favorable physicochemical properties to the resulting PROTAC, such as enhanced solubility and permeability. The detailed protocols and conceptual workflows provided in this guide offer a solid foundation for researchers to design and synthesize novel protein degraders, accelerating the development of this promising therapeutic modality.

References

The Pivotal Role of PEG5 Linkers in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Far from being a mere spacer, the linker, and particularly polyethylene (B3416737) glycol (PEG) linkers, plays a critical role in dictating the efficacy, selectivity, and physicochemical properties of the PROTAC. This technical guide provides a comprehensive exploration of the role of PEG5 linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Principles: The Multifaceted Function of PEG Linkers in PROTACs

Polyethylene glycol (PEG) linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity, flexibility, and biocompatibility.[1][2] These attributes are instrumental in addressing some of the inherent challenges in developing PROTACs, which are often large and lipophilic molecules with poor solubility and cell permeability.[3][4]

A primary advantage of incorporating PEG motifs into PROTAC linkers is the enhancement of aqueous solubility.[3][4][5] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments and positively impacting its pharmacokinetic profile.[3][4]

The relationship between PEGylation and cell permeability is more complex. While the increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can offer a compensatory advantage.[3][4] It is hypothesized that flexible PEG linkers allow the PROTAC to adopt a folded conformation, which can shield its polar surface area and facilitate passage through the lipophilic cell membrane.[4][6] However, an optimal balance must be struck, as excessively long PEG chains can negatively impact cell permeability.[3][7]

Crucially, the length and flexibility of the linker are paramount for the formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase.[6][8] This complex is an absolute prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[6] A linker that is too short can cause steric hindrance, while an overly long linker may result in a non-productive complex where the ubiquitination sites are not accessible.[9][10] Systematic studies have shown that a PEG5 linker often represents an optimal length for achieving potent degradation for certain targets like BRD4.[11]

Quantitative Data on the Impact of PEG Linker Length

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the impact of PEG linker length on degradation performance.

| PROTAC Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| Thalidomide-PEG2-JQ1 | >1000 | <20 | [11] |

| Thalidomide-PEG3-JQ1 | ~100 | ~70 | [1] |

| Thalidomide-PEG4-JQ1 | ~25 | ~90 | [1] |

| Thalidomide-PEG5-JQ1 | <10 | >95 | [1][11] |

| Thalidomide-PEG6-JQ1 | ~15 | ~90 | [11] |

| Table 1: Impact of PEG Linker Length on BRD4 Degradation. This table compiles representative data from studies on BRD4-targeting PROTACs, demonstrating that a PEG5 linker often provides optimal degradation potency. |

| Property | PROTAC with Short PEG Linker (e.g., PEG2) | PROTAC with Optimal PEG Linker (e.g., PEG5) | PROTAC with Long PEG Linker (e.g., PEG8+) |

| Aqueous Solubility | Moderate | Good | Very Good |

| Cell Permeability | Moderate-Good | Good | Moderate-Low |

| Ternary Complex Stability | Low (Steric Hindrance) | High | Moderate (Entropically unfavorable) |

| Degradation Efficacy (DC50) | High | Low | Moderate |

| Table 2: General Trends of Physicochemical and Biological Properties of PROTACs with Varying PEG Linker Lengths. This table provides a qualitative summary of how different PEG linker lengths can influence the key properties of a PROTAC. |

Experimental Protocols

The development and validation of effective PROTACs rely on a suite of robust experimental assays. The following are detailed methodologies for key experiments cited in the evaluation of PROTACs.

Protocol 1: Western Blot for Target Protein Degradation

This is the most common assay to quantify the reduction of a target protein in cells following PROTAC treatment.[12][13]

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for electrophoresis.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation relative to the vehicle-treated control.[10] Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[10]

Protocol 2: Caco-2 Permeability Assay

This assay is widely used to predict the intestinal absorption of a drug and assess its cell permeability.[14][15]

-

Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Permeability Assay (Apical to Basolateral): Wash the monolayers with pre-warmed transport buffer. Add the transport buffer containing the test PROTAC to the apical side and fresh transport buffer to the basolateral side.

-

Sample Collection: Incubate the plate at 37°C with gentle shaking. At various time points, collect samples from the basolateral compartment and replace with fresh transport buffer.

-

Analysis: Determine the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method. The apparent permeability coefficient (Papp) can then be calculated.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions, including the formation of the ternary complex.[13]

-

Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.

-

Binary Interaction Analysis: Inject the PROTAC over the immobilized protein surface to measure the binary binding affinity (KD).

-

Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex.

-

Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and calculate the binding affinity (KD) for both the binary and ternary interactions. This can provide insights into the cooperativity of the system.

Mandatory Visualizations

To visually elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. precisepeg.com [precisepeg.com]

- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. tandfonline.com [tandfonline.com]

NH2-PEG5-C6-Cl Hydrochloride: A Technical Guide to Safe Handling for Research Professionals

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for specialized chemical reagents is paramount. This in-depth technical guide provides critical information on the safe handling of NH2-PEG5-C6-Cl hydrochloride, a polyethylene (B3416737) glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker.

This document summarizes key safety data, physical and chemical properties, and recommended handling procedures to ensure a secure laboratory environment and maintain the integrity of this research chemical.

Compound Identification and Properties

This compound is a heterobifunctional linker used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins. The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2241669-16-7 | |

| Molecular Formula | C₁₆H₃₅Cl₂NO₅ | |

| Molecular Weight | 392.36 g/mol | |

| Purity | ≥97% | |

| Appearance | Liquid | |

| Color | Colorless to off-white | |

| Solubility | Soluble in DMSO (≥ 250 mg/mL) | |

| IUPAC Name | 21-chloro-3,6,9,12,15-pentaoxahenicosan-1-amine hydrochloride |

Table 2: Computational Chemistry Data

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 72.17 | |

| LogP | 2.2491 | |

| Hydrogen Bond Acceptors | 6 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 20 |

Safety and Hazard Information

While the toxicological properties of this compound have not been thoroughly investigated, it is classified with specific hazard statements. Standard laboratory precautions for handling chemical reagents should be strictly followed.

Table 3: Hazard Identification and Precautionary Statements

| Category | GHS Classification and Statements | Source(s) |

| Pictogram | GHS07 (Harmful) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash face, hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective |

A Technical Guide to NH2-PEG5-C6-Cl Hydrochloride: A Flexible Linker for Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on NH2-PEG5-C6-Cl hydrochloride, a bifunctional linker integral to the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometry of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.

Introduction to this compound

This compound is a heterobifunctional linker featuring a primary amine (-NH2) and a chloroalkane (-Cl) group, separated by a polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) glycol units and a hexyl chain. The PEG moiety imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1] The terminal functional groups allow for sequential or orthogonal conjugation to a target protein ligand and an E3 ligase ligand, the two key components of a PROTAC.

Supplier Information

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The following table summarizes information from several key suppliers.

| Supplier | Catalog Number | Purity | CAS Number |

| ChemScene | CS-0137500 | ≥97% | 2241669-16-7 |

| MedchemExpress | HY-129622A | >98% | 2241669-16-7 |

| Amsbio | AMS.T39737 | Not Specified | 2241669-16-7 |

| Sigma-Aldrich (distributor for Ambeed) | AMBH58176AA0 | 97% | 2241669-16-7 |

| Interchim | BYLM30 | Not Specified | 2241669-16-7 |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis.

| Property | Value | Source |

| Molecular Formula | C16H35Cl2NO5 | ChemScene[2] |

| Molecular Weight | 392.36 g/mol | ChemScene[2] |

| Appearance | Liquid or viscous liquid or solid | Sigma-Aldrich |

| Storage Conditions | -20°C, sealed storage, away from moisture | ChemScene[2] |

| IUPAC Name | 21-chloro-3,6,9,12,15-pentaoxahenicosan-1-amine hydrochloride | Sigma-Aldrich |

| SMILES | NCCOCCOCCOCCOCCOCCCCCCCl.[H]Cl | ChemScene[2] |

The Role of this compound in PROTAC-Mediated Protein Degradation

PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. This process is initiated by the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker, in this case synthesized from this compound, plays a pivotal role in enabling the formation of a stable and productive ternary complex.

References

Methodological & Application

Application Notes and Protocols: Synthesis of NH2-PEG5-C6-Cl Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit hypothetical, protocol for the synthesis of NH2-PEG5-C6-Cl hydrochloride, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). While a specific, publicly available, step-by-step protocol for this molecule is not readily found, this guide outlines a plausible multi-step synthetic route based on established chemical principles for the functionalization of polyethylene (B3416737) glycol (PEG) derivatives. The protocol is intended for an audience with a background in organic chemistry. Additionally, the role of this linker in the mechanism of action of PROTACs is described.

Introduction

This compound is a hetero-bifunctional linker that plays a crucial role in the design and synthesis of PROTACs.[1][2] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] They consist of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[1] The this compound linker provides a flexible polyethylene glycol (PEG) chain of a defined length (n=5) to span the distance between the target protein and the E3 ligase, while its terminal amine and alkyl chloride functionalities allow for sequential conjugation to the respective ligands. The hydrochloride salt form generally offers improved water solubility and stability.[3]

Chemical Properties

| Property | Value | Reference |

| CAS Number | 2241669-16-7 | [1][4] |

| Molecular Formula | C₁₆H₃₅Cl₂NO₅ | [4][5] |

| Molecular Weight | 392.36 g/mol | [4] |

| IUPAC Name | 21-chloro-3,6,9,12,15-pentaoxahenicosan-1-amine hydrochloride | |

| Purity | Typically ≥97% | [4] |

| Physical Form | Liquid, viscous liquid, or solid | |

| Storage Conditions | -20°C, sealed, away from moisture | [4] |

Proposed Synthesis Protocol

The following is a proposed multi-step synthesis for this compound, starting from commercially available materials. This protocol is based on general methods for the synthesis of amine-terminated and functionalized PEG linkers.

Overall Synthetic Scheme

Caption: Proposed synthetic pathway for this compound.

Step 1: Mono-Boc-Protection of Pentaethylene Glycol

This step involves the protection of one of the terminal hydroxyl groups of pentaethylene glycol to allow for selective functionalization of the other terminus.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Pentaethylene glycol | 238.28 | 10.0 g | 41.97 |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | 218.25 | 9.16 g | 41.97 |

| Triethylamine (B128534) (Et₃N) | 101.19 | 5.85 mL | 41.97 |

| Dichloromethane (B109758) (DCM) | - | 200 mL | - |

Procedure:

-

Dissolve pentaethylene glycol in 150 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Dissolve di-tert-butyl dicarbonate in 50 mL of dichloromethane and add it dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the organic layer with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to obtain mono-Boc-protected pentaethylene glycol.

Step 2: Alkylation with 1,6-Dichlorohexane

This step introduces the C6-chloroalkyl chain.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Mono-Boc-pentaethylene glycol | 338.42 | 5.0 g | 14.77 |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 0.71 g | 17.72 |

| 1,6-Dichlorohexane | 155.07 | 11.45 g | 73.85 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

Procedure:

-

Dissolve mono-Boc-pentaethylene glycol in 80 mL of anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise to the solution.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.

-

Add 1,6-dichlorohexane (a large excess is used to minimize dialkylation) to the reaction mixture.

-

Heat the reaction to reflux and stir overnight.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to 0 °C and cautiously quench with methanol, followed by water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Boc-NH-PEG5-C6-Cl.

Step 3: Boc Deprotection to Yield the Final Product

This final step removes the Boc protecting group to reveal the primary amine, which is then protonated to form the hydrochloride salt.

Materials:

| Reagent | Amount |

| Boc-NH-PEG5-C6-Cl | 1.0 g |

| 4M HCl in 1,4-Dioxane | 10 mL |

| Diethyl ether | - |

Procedure:

-

Dissolve the purified Boc-NH-PEG5-C6-Cl in a minimal amount of dichloromethane in a round-bottom flask.

-

Add a solution of 4M HCl in 1,4-dioxane.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

The resulting residue is the desired this compound. It can be further purified by precipitation from a solution of dichloromethane/methanol by the addition of cold diethyl ether.

-

Filter the precipitate and dry under vacuum.

Application in PROTACs

The synthesized this compound serves as a critical building block for PROTACs. The primary amine can be coupled to the carboxylic acid of a ligand for an E3 ligase (e.g., Cereblon or VHL) through amide bond formation. Subsequently, the terminal alkyl chloride can react with a nucleophilic group (e.g., a phenol (B47542) or amine) on the target protein ligand.

Caption: Mechanism of action of a PROTAC utilizing a PEG-based linker.

Disclaimer

This document provides a hypothetical synthesis protocol for research purposes only. The procedures have not been validated and should be adapted and optimized by qualified personnel in a suitable laboratory setting. All chemical manipulations should be performed with appropriate safety precautions.

References

Application Notes and Protocols for the Use of NH2-PEG5-C6-Cl in PROTAC Assembly

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2][3] These heterobifunctional molecules are composed of a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for target protein ubiquitination and subsequent degradation.[4][5][6]

Among the various types of linkers, those based on polyethylene (B3416737) glycol (PEG) have gained prominence due to their ability to enhance solubility, improve pharmacokinetic profiles, and provide the necessary flexibility and length for optimal ternary complex formation.[3][7] This document provides detailed application notes and protocols for the use of NH2-PEG5-C6-Cl , a bifunctional linker featuring a primary amine and a C6 alkyl chloride connected by a five-unit PEG chain, in the assembly of PROTACs.

NH2-PEG5-C6-Cl: Properties and Handling

NH2-PEG5-C6-Cl is a versatile building block for PROTAC synthesis, offering two distinct reactive handles for sequential conjugation.

| Property | Value |

| IUPAC Name | 1-amino-17-chloro-3,6,9,12,15-pentaoxaheptadecan-1-one |

| Synonyms | Amino-PEG5-C6-Chloride |

| Molecular Formula | C16H34ClNO5 |

| Molecular Weight | 355.90 g/mol |

| Appearance | Colorless to off-white liquid or solid |

| Solubility | Soluble in DMSO, DMF, and other polar organic solvents. |

| Storage | Store at -20°C for long-term storage, protected from moisture.[7] |

PROTAC Assembly Strategy using NH2-PEG5-C6-Cl

The bifunctional nature of NH2-PEG5-C6-Cl allows for a two-step sequential conjugation strategy. The primary amine can be coupled to a carboxylic acid on either the warhead or the E3 ligase ligand via amide bond formation. Subsequently, the alkyl chloride can react with a nucleophilic group (e.g., a phenol, amine, or thiol) on the other binding moiety.

Below is a DOT script visualizing the general workflow for PROTAC synthesis and evaluation.

Data Presentation: Impact of Linker on PROTAC Performance

The length and composition of the linker are critical for the efficacy of a PROTAC, which is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for PROTACs with varying PEG linker lengths, illustrating the importance of linker optimization.

Table 1: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)

| Warhead Ligand | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) |

| Ibrutinib derivative | Pomalidomide (B1683931) | PEG3 | >1000 | <20 |

| Ibrutinib derivative | Pomalidomide | PEG4 | 8.9 | >90 |

| Ibrutinib derivative | Pomalidomide | PEG5 | 1.2 | >95 |

| Ibrutinib derivative | Pomalidomide | PEG6 | 3.5 | >95 |

| Data is representative and compiled from studies on BTK-targeting PROTACs. |

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

| Warhead Ligand | E3 Ligase Ligand | Linker Composition | Degradation Efficacy |

| ERα Antagonist | Pomalidomide | PEG (12 atoms) | Effective |

| ERα Antagonist | Pomalidomide | PEG (16 atoms) | More Potent |

| This data is based on a study developing ERα-targeting PROTACs.[7] |

Table 3: Impact of Linker Length on Degradation of BCR-ABL

| Warhead Ligand | E3 Ligase Ligand | Linker Composition | IC50 (nM) |

| Dasatinib | Arginine (N-end rule) | PEG1 | 0.3595 |

| Dasatinib | Arginine (N-end rule) | PEG2 | 0.4123 |

| Dasatinib | Arginine (N-end rule) | PEG3 | 0.4876 |

| Dasatinib | Arginine (N-end rule) | PEG4 | 0.5304 |

| Data from a study on BCR-ABL-targeting PROTACs.[8] |

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using NH2-PEG5-C6-Cl

This protocol outlines a general two-step synthesis for assembling a PROTAC.

Step 1: Amide Coupling of the Warhead to the Linker

This step describes the conjugation of a warhead containing a carboxylic acid to the primary amine of NH2-PEG5-C6-Cl.

-

Materials:

-

Warhead with a carboxylic acid functional group

-

NH2-PEG5-C6-Cl

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous solvents: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

-

Purification supplies (e.g., preparative HPLC)

-

-

Procedure:

-

Dissolve the warhead (1.0 eq.) in anhydrous DMF.

-

Add the coupling reagents (e.g., HATU, 1.2 eq.) and a base (e.g., DIPEA, 2.0 eq.).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of NH2-PEG5-C6-Cl (1.1 eq.) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring completion by LC-MS.

-

Upon completion, quench the reaction with water and purify the resulting warhead-linker intermediate by preparative HPLC.

-

Characterize the purified intermediate by LC-MS and NMR.

-

Below is a DOT script visualizing the amide coupling reaction.

Step 2: Nucleophilic Substitution with the E3 Ligase Ligand

This step describes the conjugation of the warhead-linker intermediate to an E3 ligase ligand containing a nucleophilic group (e.g., a hydroxyl group on a pomalidomide derivative).

-

Materials:

-

Purified warhead-linker intermediate from Step 1

-

E3 ligase ligand with a nucleophilic handle (e.g., hydroxy-pomalidomide)

-

Base: K2CO3 (Potassium carbonate) or Cs2CO3 (Caesium carbonate)

-

Anhydrous solvent: DMF or Acetonitrile

-

-

Procedure:

-

Dissolve the E3 ligase ligand (1.0 eq.) and the warhead-linker intermediate (1.2 eq.) in anhydrous DMF.

-

Add a base (e.g., K2CO3, 3.0 eq.).

-

Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring completion by LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to yield the final PROTAC.

-

Characterize the final PROTAC by LC-MS, high-resolution mass spectrometry (HRMS), and NMR.

-

Below is a DOT script visualizing the nucleophilic substitution reaction.

Protocol 2: Western Blotting for Target Protein Degradation

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[7]

-

Materials:

-

Cells expressing the target protein of interest

-

PROTAC of interest

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and chemiluminescence imaging system

-

-

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control.

-

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and resolve by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the target protein signal to the loading control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[7]

-

-

Mechanism of Action: PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic cycle of PROTAC-induced protein degradation.

Conclusion

The NH2-PEG5-C6-Cl linker is a valuable tool for the modular synthesis of PROTACs. Its bifunctional nature allows for a controlled, sequential assembly process, while the PEG component can impart favorable physicochemical properties to the final molecule. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs using this linker. However, it is crucial to note that the optimal linker length and composition are target-dependent and require empirical optimization for each specific warhead and E3 ligase ligand pair. By systematically evaluating a series of linkers, researchers can develop novel and effective PROTAC-based therapeutics.

References

- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. precisepeg.com [precisepeg.com]

- 4. benchchem.com [benchchem.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Conjugation of Amine-PEG5-Hexyl-Chloride Linkers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the conjugation of the bifunctional linker, NH2-PEG5-C6-Cl. This linker possesses a primary amine (NH2) and a terminal alkyl chloride (Cl), enabling versatile conjugation strategies for proteins, peptides, and other molecules. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.[][2]

This document outlines two primary conjugation strategies:

-

Conjugation via the Alkyl Chloride: This approach involves the alkylation of nucleophilic residues on a target molecule by the chloro group of the PEG linker. To ensure chemoselectivity, the terminal amine of the linker must first be protected (e.g., with a tert-butyloxycarbonyl (Boc) group).

-

Conjugation via the Primary Amine: This strategy utilizes the nucleophilic amine of the PEG linker to react with an electrophilic group on a target molecule, such as an N-hydroxysuccinimide (NHS) ester.

Section 1: Conjugation via the Alkyl Chloride (Amine-Protected Linker)

This section details the protocol for conjugating an amine-protected version of the linker, such as Boc-NH-PEG5-C6-Cl, to a protein. The reaction proceeds via a nucleophilic substitution (alkylation), where primary amines on the protein surface, such as the ε-amine of lysine (B10760008) residues or the α-amine of the N-terminus, attack the carbon atom bearing the chloride, forming a stable secondary amine bond.[3]

The selectivity of this PEGylation can be controlled by adjusting the reaction pH.[3]

-

Lysine Residue PEGylation (Less Selective): At a pH of 8.0-9.0, both N-terminal and lysine amines are largely deprotonated and reactive, leading to a more random distribution of PEG chains.[3]

-

N-terminal PEGylation (More Selective): At a mildly acidic to neutral pH (e.g., 6.5-7.5), the N-terminal α-amine is significantly more nucleophilic than the protonated ε-amines of lysine residues, allowing for greater site-selectivity.[3]

Experimental Protocols

Protocol 1.1: Non-Selective Lysine PEGylation of a Model Protein (e.g., Interferon-alpha)

This protocol aims to attach the PEG linker to multiple surface-accessible lysine residues.

Table 1: Reaction Conditions for Non-Selective Lysine PEGylation

| Parameter | Condition | Notes |

| Target Molecule | Interferon-alpha (IFN-α) | 2 mg/mL in Reaction Buffer |

| PEG Reagent | Boc-NH-PEG5-C6-Cl | 10-fold molar excess over protein |

| Reaction Buffer | 100 mM Sodium Phosphate, pH 8.0 | Ensures deprotonation of lysine amines |

| Solvent for PEG | Anhydrous Dimethyl Sulfoxide (DMSO) | Prepare a 100 mM stock solution |

| Reaction Temperature | Room Temperature (20-25°C) | [3] |

| Reaction Time | 4 hours | With gentle stirring[3] |

| Quenching Buffer | 1 M Tris-HCl, pH 8.0 | Final concentration of 50 mM |

Procedure:

-

Protein Preparation: Dissolve the target protein in the Reaction Buffer to the desired concentration.

-

PEG Reagent Preparation: Immediately before use, dissolve the Boc-NH-PEG5-C6-Cl in anhydrous DMSO to create a 100 mM stock solution.[3]

-

Conjugation Reaction: Add the PEG reagent stock solution to the protein solution to achieve the desired molar excess. Incubate at room temperature for 4 hours with gentle stirring.[3]

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM and let it sit for 30 minutes.[3]

-

Purification: Proceed immediately to purification, typically using Size Exclusion Chromatography (SEC) to remove excess PEG reagent, followed by Ion Exchange Chromatography (IEX) to separate PEGylated species.[3]

Protocol 1.2: Site-Selective N-Terminal PEGylation of a Model Protein (e.g., G-CSF)

This protocol is designed to selectively target the N-terminal amine of the protein.

Table 2: Reaction Conditions for Site-Selective N-Terminal PEGylation

| Parameter | Condition | Notes |

| Target Molecule | Granulocyte Colony-Stimulating Factor (G-CSF) | 2 mg/mL in Reaction Buffer |

| PEG Reagent | Boc-NH-PEG5-C6-Cl | 5-fold molar excess over protein |

| Reaction Buffer | 100 mM Sodium Phosphate, pH 7.0 | Favors reactivity of the N-terminal amine |

| Solvent for PEG | Anhydrous Dimethyl Sulfoxide (DMSO) | Prepare a 100 mM stock solution |

| Reaction Temperature | 4°C | [3] |

| Reaction Time | 12-16 hours | With gentle stirring[3] |

| Quenching Buffer | 1 M Glycine, pH 7.0 | Final concentration of 50 mM |

Procedure:

-

Protein Preparation: Dissolve the target protein in the Reaction Buffer to the desired concentration.

-

PEG Reagent Preparation: Immediately before use, dissolve the Boc-NH-PEG5-C6-Cl in anhydrous DMSO to create a 100 mM stock solution.[3]

-

Conjugation Reaction: Add the PEG reagent stock solution to the protein solution. Incubate at 4°C for 12-16 hours with gentle stirring.[3]

-

Quenching: Stop the reaction by adding the Quenching Buffer and let it sit for 30 minutes.[3]

-

Purification: Purify the conjugate using SEC followed by IEX to isolate the mono-PEGylated species.[3]

Protocol 1.3: Boc Group Deprotection

After successful conjugation and purification, the Boc protecting group must be removed to yield a free amine for subsequent applications. This is achieved under acidic conditions.[4]

Table 3: Conditions for Boc Deprotection

| Parameter | Condition | Notes |

| Reagent | Trifluoroacetic acid (TFA) | 20-50% (v/v) in DCM[4] |

| Solvent | Dichloromethane (DCM), anhydrous | [4] |

| Scavenger | Triisopropylsilane (TIS) | Optional, but recommended to prevent side reactions |

| Temperature | 0°C to Room Temperature | [4] |

| Reaction Time | 30 minutes at 0°C, then 1-2 hours at RT | Monitor by LC-MS or TLC |

| Work-up | Neutralization with base (e.g., NaHCO₃) | To obtain the free amine |

Procedure:

-

Dissolve the purified Boc-protected PEG-conjugate in anhydrous DCM and cool to 0°C in an ice bath.[4]

-

Slowly add TFA to the desired final concentration (e.g., 25% v/v).[4]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[4]

-

Monitor the reaction's completion by LC-MS or TLC.

-

Upon completion, remove the DCM and excess TFA under reduced pressure.

-

For a basic work-up, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the acid and yield the final deprotected conjugate with a free amine.[4]

Section 2: Conjugation via the Primary Amine

This section provides a general protocol for conjugating the NH2-PEG5-C6-Cl linker via its primary amine to a molecule containing an N-hydroxysuccinimide (NHS) ester. This is a common and efficient method for labeling molecules with PEGs. The reaction forms a stable amide bond.[5][6]

Note: In this scenario, the terminal chloride remains on the conjugate. Depending on the application, this group may be desired for subsequent reactions or it could be a potential source of off-target reactivity that needs to be considered.

Experimental Protocol

Protocol 2.1: Amine-PEG Conjugation to an NHS Ester

Table 4: General Reaction Conditions for Amine-NHS Ester Coupling

| Parameter | Condition | Notes |

| Target Molecule | Molecule with an active NHS ester | Dissolved in an appropriate buffer or solvent |

| PEG Reagent | NH2-PEG5-C6-Cl | 1.1 to 2-fold molar excess over target |

| Reaction Buffer | Amine-free buffer, pH 7.0-9.0 | e.g., Phosphate, Borate, Bicarbonate[5] |

| Solvent for PEG | Anhydrous DMSO or DMF | Prepare a stock solution |

| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for sensitive molecules |

| Reaction Time | 1-4 hours | Monitor by LC-MS or TLC[5] |

| Quenching (Optional) | Amine-containing buffer (e.g., Tris, Glycine) | To hydrolyze unreacted NHS esters |

Procedure:

-

Target Molecule Preparation: Dissolve the NHS-ester-containing molecule in the appropriate amine-free reaction buffer.

-

PEG Reagent Preparation: Dissolve the NH2-PEG5-C6-Cl in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add the PEG-amine solution to the target molecule solution. Stir the reaction mixture for 1-4 hours at room temperature.[5]

-

Monitoring: Track the reaction progress using a suitable analytical method like LC-MS or TLC.

-

Quenching: If necessary, quench the reaction by adding a small amount of an amine-containing buffer to consume any unreacted NHS esters.

-

Purification: Purify the final conjugate using an appropriate chromatographic method (e.g., SEC, Reverse Phase HPLC) to remove excess PEG linker and byproducts.

Signaling Pathways and Applications

PEGylation is a widely adopted strategy in drug delivery and development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[] The covalent attachment of PEG chains, as described in the protocols above, can:

-

Increase Hydrodynamic Size: This leads to reduced renal clearance and a longer circulation half-life in the body.

-

Provide a Protective Hydrophilic Shield: This can decrease degradation by proteolytic enzymes and reduce immunogenicity and antigenicity of the conjugated molecule.[]

-

Enhance Solubility: Particularly beneficial for hydrophobic drugs, improving their formulation and bioavailability.

These benefits mean that PEGylated conjugates are often used in the development of long-acting therapeutics. For instance, PEGylation is a key technology in creating advanced drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where the linker plays a critical role in connecting the targeting moiety to the therapeutic payload.[7][8] The NH2-PEG5-C6-Cl linker, with its dual functionality, is well-suited for such multi-step synthetic strategies in targeted therapy.[9][10]

References

- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. broadpharm.com [broadpharm.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. amsbio.com [amsbio.com]

- 10. medchemexpress.com [medchemexpress.com]

Application Notes: NH2-PEG5-C6-Cl Amine Group Reaction with NHS Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, enabling the formation of stable amide bonds between molecules.[1] This method is widely employed in drug development, diagnostics, and life sciences research for applications like antibody-drug conjugation, protein labeling, and surface immobilization.[1] The reaction's popularity stems from its high reactivity and selectivity toward primary amines under mild, aqueous conditions that preserve the bioactivity of sensitive molecules.[1][2]

The NH2-PEG5-C6-Cl linker is a heterobifunctional molecule featuring a primary amine (NH2), a five-unit polyethylene (B3416737) glycol (PEG) spacer, a hexyl (C6) chain, and a terminal chloride (Cl). The primary amine serves as a nucleophile for reaction with NHS esters. The PEG component enhances solubility and biocompatibility, a critical factor in drug development, particularly for large and hydrophobic molecules like Proteolysis Targeting Chimeras (PROTACs).[3][4][5] The alkyl chain provides spacing, and the terminal chloride can be used in subsequent reactions. This linker is particularly valuable in the synthesis of PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[3][6]

Core Principles of NHS Ester-Amine Coupling

The reaction between an NHS ester and a primary amine, such as the one on the NH2-PEG5-C6-Cl linker, proceeds via nucleophilic acyl substitution.[1][7] The deprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a tetrahedral intermediate. This intermediate then collapses, yielding a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[1][8]

A significant competing reaction is the hydrolysis of the NHS ester by water, which results in an unreactive carboxylic acid and reduces the overall conjugation efficiency.[1][9] The rates of both the desired aminolysis and the competing hydrolysis are highly dependent on the reaction pH.[10][11][12][13]

Key Reaction Parameters

The success of the conjugation reaction hinges on the careful control of several parameters. The optimal pH range for the reaction is typically between 7.2 and 8.5.[1][9] Below this range, the primary amine is protonated (-NH₃⁺), rendering it non-nucleophilic.[1][10] Above this range, the rate of NHS ester hydrolysis increases significantly.[9][10]

Table 1: Summary of Key Reaction Parameters for NHS Ester-Amine Coupling

| Parameter | Recommended Range/Value | Rationale & Considerations | Citations |

| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine nucleophilicity with the rate of NHS ester hydrolysis. | [1][9][10] |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures minimize hydrolysis but may necessitate longer reaction times. | [1][14] |

| Reaction Time | 30 minutes - 4 hours (at RT) or Overnight (at 4°C) | Dependent on temperature, pH, and reactant concentrations. | [1][14] |

| Reactant Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. | [1] |

| NHS Ester Molar Excess | 8 to 20-fold | This is an empirical value and may require optimization based on the specific reactants. | [1][10] |

| Buffer Composition | Phosphate (B84403), Borate, Bicarbonate/Carbonate, HEPES | Buffers containing primary amines (e.g., Tris, glycine) are incompatible as they compete in the reaction. | [1][9] |

| Solvent for NHS Ester Stock | Anhydrous DMSO or DMF | Many NHS esters have limited aqueous solubility and should be dissolved in a dry, water-miscible organic solvent before being added to the aqueous reaction mixture. | [1][10] |

Experimental Protocols

Protocol 1: General Conjugation of NH2-PEG5-C6-Cl to an NHS Ester-Activated Small Molecule

This protocol outlines a general procedure for the reaction between NH2-PEG5-C6-Cl and a small molecule activated with an NHS ester.

Materials:

-

NH2-PEG5-C6-Cl hydrochloride

-

NHS ester-activated small molecule

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[10]

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5[10]

-

Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 7.4

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column[15]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Mass spectrometer (MS)

Procedure:

-

Preparation of Reactants:

-

Equilibrate the vials of NH2-PEG5-C6-Cl and the NHS ester to room temperature before opening to prevent moisture condensation.[16]

-

Prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO or DMF immediately before use.[16][17] Do not store NHS ester solutions as they are susceptible to hydrolysis.[16]

-

Dissolve the NH2-PEG5-C6-Cl in the Reaction Buffer to a concentration of 1-10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 1.1 to 2-fold molar excess of the NHS ester stock solution to the NH2-PEG5-C6-Cl solution while gently vortexing.[16] Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[16]

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[16] The reaction can also be left overnight at 4°C.[18]

-

Monitor the reaction progress using LC-MS or TLC.[16]

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[17]

-

-

Purification:

-

Purify the resulting conjugate using RP-HPLC.[15]

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.[15]

-

Inject the reaction mixture onto the column.

-

Elute the conjugate using a gradient of Mobile Phase B.

-

Collect fractions and analyze them by MS to identify those containing the desired product.

-

-

Characterization:

-

Confirm the identity and purity of the final conjugate using high-resolution mass spectrometry and HPLC.[19][]

-

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation